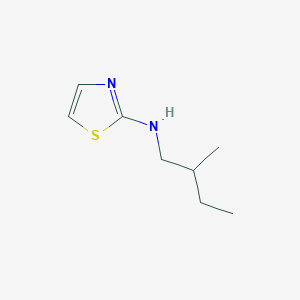

N-(2-methylbutyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

N-(2-methylbutyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-3-7(2)6-10-8-9-4-5-11-8/h4-5,7H,3,6H2,1-2H3,(H,9,10) |

InChI Key |

PLJIPOLSKVEKIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=NC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 2 Methylbutyl 1,3 Thiazol 2 Amine

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target compound is contingent upon the efficient preparation of its two key building blocks: the 1,3-thiazol-2-amine scaffold and the 2-methylbutyl moiety.

Synthesis of the 1,3-Thiazol-2-amine Scaffold

The 1,3-thiazol-2-amine core is a common structural motif in medicinal chemistry and its synthesis is well-established. derpharmachemica.commdpi.comnih.gov The most classical and widely employed method for the construction of this scaffold is the Hantzsch thiazole (B1198619) synthesis. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea (B124793) derivative. derpharmachemica.com

In the case of the unsubstituted 1,3-thiazol-2-amine, the reaction proceeds between an α-haloacetaldehyde equivalent and thiourea. Due to the instability and tendency of α-haloacetaldehydes to polymerize, precursors or protected forms are often used. The general mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Key Reaction | Product |

| α-Haloacetaldehyde (or equivalent) | Thiourea | Hantzsch Thiazole Synthesis | 1,3-Thiazol-2-amine |

Variations of the Hantzsch synthesis allow for the preparation of substituted 2-aminothiazoles by using appropriately substituted α-haloketones and thioureas. derpharmachemica.comresearchgate.net

Preparation of the 2-Methylbutyl Moiety

The 2-methylbutyl group can be introduced in various forms, depending on the chosen coupling strategy. The most common precursors are 2-methylbutyl halides (e.g., bromide), 2-methylbutanal, and 2-methylbutanoic acid. These can be prepared from the commercially available starting material, 2-methyl-1-butanol (B89646).

Synthesis of 2-Methylbutyl Bromide: 2-Methyl-1-butanol can be converted to 1-bromo-2-methylbutane (B81432) via a nucleophilic substitution reaction. This is typically achieved by treating the alcohol with a bromine source such as hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). The reaction with HBr proceeds via an SN2 mechanism.

Synthesis of 2-Methylbutanal: The oxidation of 2-methyl-1-butanol yields 2-methylbutanal. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are employed. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.

Synthesis of 2-Methylbutanoic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize 2-methyl-1-butanol to 2-methylbutanoic acid.

| Starting Material | Reagent(s) | Product |

| 2-Methyl-1-butanol | HBr or PBr₃ | 1-Bromo-2-methylbutane |

| 2-Methyl-1-butanol | Pyridinium chlorochromate (PCC) | 2-Methylbutanal |

| 2-Methyl-1-butanol | KMnO₄ or Chromic Acid | 2-Methylbutanoic Acid |

Formation of the N-C Bond: Coupling Strategies

The crucial step in the synthesis of N-(2-methylbutyl)-1,3-thiazol-2-amine is the formation of the bond between the nitrogen atom of the 2-aminothiazole (B372263) ring and the 2-methylbutyl group. Several established methodologies can be employed for this transformation.

Nucleophilic Substitution Reactions for Amine Alkylation

Direct N-alkylation of 1,3-thiazol-2-amine with a 2-methylbutyl halide, such as 1-bromo-2-methylbutane, is a straightforward approach. wikipedia.org This reaction is a nucleophilic aliphatic substitution, where the amino group of the thiazole acts as the nucleophile. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of di- and tri-alkylated products. wikipedia.org To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants and the reaction temperature must be carefully controlled. Using a large excess of the amine can also favor the formation of the primary amine product.

| Amine | Alkylating Agent | Base | Solvent | Product |

| 1,3-Thiazol-2-amine | 1-Bromo-2-methylbutane | K₂CO₃ or Et₃N | Acetonitrile (B52724) or DMF | This compound |

Reductive Amination Methodologies

Reductive amination provides a valuable alternative to direct alkylation and is particularly useful for synthesizing secondary amines. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of 1,3-thiazol-2-amine with 2-methylbutanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org

The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. A key advantage of this method is the use of reducing agents that are selective for the imine double bond over the carbonyl group of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. masterorganicchemistry.com

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Product |

| 1,3-Thiazol-2-amine | 2-Methylbutanal | NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloroethane | This compound |

Amidation Reactions with Thiazole Precursors

A two-step approach involving amidation followed by reduction offers another synthetic route. In the first step, 1,3-thiazol-2-amine is acylated with 2-methylbutanoic acid or its more reactive derivative, 2-methylbutanoyl chloride, to form the corresponding amide, N-(1,3-thiazol-2-yl)-2-methylbutanamide. nih.gov This amidation can be promoted by standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) when using the carboxylic acid. mdpi.com

The resulting amide is then reduced to the target secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for the reduction of the amide carbonyl group. This method is advantageous as it avoids the issue of over-alkylation encountered in direct alkylation.

| Reactant 1 | Reactant 2 | Coupling Agent (if needed) | Product of Step 1 | Reducing Agent | Final Product |

| 1,3-Thiazol-2-amine | 2-Methylbutanoic acid | DCC or EDCI | N-(1,3-thiazol-2-yl)-2-methylbutanamide | LiAlH₄ | This compound |

| 1,3-Thiazol-2-amine | 2-Methylbutanoyl chloride | - | N-(1,3-thiazol-2-yl)-2-methylbutanamide | LiAlH₄ | This compound |

Alternative and Novel Synthetic Pathways to this compound

The traditional synthesis of N-substituted 2-aminothiazoles often involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thiourea derivative. derpharmachemica.comnih.gov However, the pursuit of more efficient, versatile, and environmentally benign methods has led to the development of several alternative and novel synthetic pathways.

Novel heterocyclization strategies for the formation of the thiazole ring in this compound can be broadly categorized into two approaches: those that start with the pre-formed N-(2-methylbutyl)thiourea and those that introduce the N-(2-methylbutyl) group after the formation of the 2-aminothiazole core.

One innovative approach involves a one-pot, three-component reaction. This method circumvents the need to pre-synthesize and isolate intermediates, thereby improving efficiency. For instance, a ketone, an N-substituted thiourea, and a halogen source can be combined in a single reaction vessel to yield the desired N-substituted 2-aminothiazole. rsc.org In the context of synthesizing this compound, this would involve the reaction of an appropriate α-haloketone with N-(2-methylbutyl)thiourea.

Another strategy employs multicomponent reactions (MCRs), which are highly valued for their atom economy and ability to generate molecular diversity. rjpbcs.com The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, offers a pathway to fused thiazole systems and demonstrates the potential of MCRs in constructing complex heterocyclic scaffolds in a single step. mdpi.com While not directly yielding this compound, the principles can be adapted.

Furthermore, novel methods for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids have been developed. nih.gov This metal-free approach proceeds via carboxylic acid activation, intramolecular cyclization, and in situ sulfoxide (B87167) deoxygenation, offering a streamlined route to thiazole derivatives. nih.gov

Table 1: Comparison of Heterocyclization Strategies for N-Substituted 2-Aminothiazoles

| Strategy | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Modified Hantzsch Synthesis | α-haloketone, N-(2-methylbutyl)thiourea | Well-established, generally good yields | Use of potentially hazardous α-haloketones |

| One-Pot Three-Component Reaction | Ketone, N-(2-methylbutyl)thiourea, Halogen source | Increased efficiency, reduced waste | Requires careful optimization of reaction conditions |

| Isocyanide-Based Multicomponent Reactions | Isocyanide, Aldehyde, 2-Aminothiazole derivative | High atom economy, rapid generation of complexity | May require specialized starting materials |

| From N-Substituted α-Amino Acids | N-acyl-α-amino acid, Thionyl chloride | Metal-free, readily available starting materials | Scope may be limited by the availability of substituted amino acids |

Catalytic methods represent a significant advancement in the synthesis of N-substituted amines, offering greener and more efficient alternatives to traditional alkylation with alkyl halides. These approaches are highly relevant for the synthesis of this compound, either through the direct N-alkylation of 2-aminothiazole or in the construction of the substituted thiourea precursor.

N-Alkylation of 2-Aminothiazole with Alcohols: A prominent green strategy is the N-alkylation of amines with alcohols, which produces water as the only byproduct. This "borrowing hydrogen" or "hydrogen autotransfer" methodology typically involves a transition metal catalyst. Various catalytic systems have been developed for the N-alkylation of (hetero)aromatic amines with alcohols, including those based on manganese, cobalt, iridium, and zinc. acs.orgnih.govrsc.orgacs.org For the synthesis of this compound, this would entail the reaction of 2-aminothiazole with 2-methyl-1-butanol in the presence of a suitable catalyst.

Reductive Amination: Another powerful catalytic method is reductive amination. This involves the reaction of 2-aminothiazole with an aldehyde or ketone, in this case, 2-methylbutanal, to form an intermediate imine, which is then reduced in situ to the desired N-alkylated amine. researchgate.net This method is often high-yielding and tolerates a wide range of functional groups.

Table 2: Overview of Catalytic N-Alkylation Methods

| Catalytic Method | Reactants | Catalyst Examples | Key Features |

|---|---|---|---|

| N-Alkylation with Alcohols | 2-Aminothiazole, 2-Methyl-1-butanol | MnCl₂, Co(II) complexes, Iridium(I) complexes, Zn(II) complexes | Green (water as byproduct), atom economical |

| Reductive Amination | 2-Aminothiazole, 2-Methylbutanal | NaBH₄, various transition metal hydrides | High yields, broad substrate scope |

Synthetic Yield Optimization and Reaction Efficiency Studies

Optimizing the synthetic yield and reaction efficiency is crucial for the practical application of any synthetic methodology. For the synthesis of this compound, optimization can be approached from several angles, including the choice of reactants, catalyst, solvent, temperature, and reaction time.

In the context of the Hantzsch synthesis, studies have shown that the choice of solvent and base can significantly impact the yield and purity of the product. For one-pot syntheses, the order of addition of reagents and the nature of the halogenating agent are critical parameters to control. rsc.org

For catalytic N-alkylation reactions, the catalyst system, including the metal center and the ligand, plays a pivotal role. Research has demonstrated that tuning the electronic and steric properties of the ligand can dramatically improve catalytic activity and selectivity. rsc.org Reaction conditions such as temperature and catalyst loading are also key variables that require careful optimization to maximize yield and minimize reaction time.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgtandfonline.com The synthesis of this compound can be made more sustainable by adopting several green strategies.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or even solvent-free conditions is a key aspect of green chemistry. tandfonline.com Several modern syntheses of thiazole derivatives have been successfully carried out in aqueous media or under solvent-free conditions, often with the aid of microwave irradiation or solid-supported catalysts. nih.govrjpbcs.com

Catalysis: As discussed previously, the use of catalysts, particularly for N-alkylation reactions with alcohols, is a cornerstone of green synthesis. acs.orgnih.govacs.org Catalytic processes reduce the need for stoichiometric reagents and often proceed with higher atom economy, generating less waste. The development of recyclable catalysts further enhances the green credentials of a synthetic route. rsc.org

Energy Efficiency: Microwave-assisted synthesis is not only faster but also more energy-efficient than conventional heating methods. jusst.orgias.ac.in Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of thiazole derivatives. nih.gov

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Use of Greener Solvents | Employing water or ethanol as the reaction medium; solvent-free conditions. tandfonline.com |

| Catalysis | N-alkylation of 2-aminothiazole with 2-methyl-1-butanol using a reusable catalyst. rsc.orgacs.org |

| Energy Efficiency | Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. nih.govjusst.org |

| Atom Economy | Designing one-pot or multicomponent reactions to minimize byproducts. clockss.org |

Reactivity and Reaction Mechanisms of N 2 Methylbutyl 1,3 Thiazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The 2-aminothiazole (B372263) scaffold is considered an electron-rich heterocyclic system. ias.ac.in The exocyclic amino group at the C2 position donates electron density into the ring through resonance, thereby activating it towards electrophilic attack. This activation is analogous to the effect of an amino group on a benzene (B151609) ring, making the thiazole nucleus more susceptible to substitution than the unsubstituted parent heterocycle. wikipedia.org In contrast to the deactivating nature of the ring nitrogen in unsubstituted thiazole, the C2-amino group's influence dominates, directing electrophiles to specific positions on the ring. ias.ac.in

Experimental evidence from studies on various 2-amino-1,3-thiazole derivatives consistently shows that electrophilic substitution occurs preferentially at the C5 position of the thiazole ring. The C4 position is generally less favored for substitution. The strong directing effect of the C2-amino group makes the C5 position the most nucleophilic carbon atom in the ring.

Halogenation is a well-documented example of this regioselectivity. The reaction of 2-aminothiazoles with reagents like bromine or copper(II) halides (CuX₂) in acetonitrile (B52724) leads to the selective introduction of a halogen atom at the C5 position. nih.govjocpr.com For instance, bromination of 2-amino-4-(phenylethynyl)thiazole with CuBr₂ initially yields the 5-bromo derivative, demonstrating that halogenation occurs first at this position before any other reaction, such as diazotization of the amino group, can take place. nih.gov

Table 1: Regioselectivity in Electrophilic Halogenation of 2-Aminothiazole Derivatives

| Electrophile/Reagent | Substrate | Position of Substitution | Primary Product | Reference |

|---|---|---|---|---|

| Copper(II) Bromide (CuBr₂) | 2-Amino-4-(phenylethynyl)thiazole | C5 | 5-Bromo-2-amino-4-(phenylethynyl)thiazole | nih.gov |

| Copper(II) Chloride (CuCl₂) | 2-Amino-4-(phenylethynyl)thiazole | C5 | 5-Chloro-2-amino-4-(phenylethynyl)thiazole | nih.gov |

| Bromine (Br₂) in DMF | 2-Amino-4-phenylthiazole | C5 | 2-Amino-5-bromo-4-phenylthiazole | jocpr.com |

| Azo coupling (diazotized aryl amines) | 2-Amino-4-substituted-thiazoles | C5 | 5-Arylazo-2-aminothiazoles | researchgate.net |

This pronounced preference for C5 substitution is attributed to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack at this position.

The mechanism of electrophilic aromatic substitution on the N-(2-methylbutyl)-1,3-thiazol-2-amine ring follows the classical SEAr pathway. The reaction is initiated by the attack of an electrophile (E⁺) on the electron-rich thiazole ring, leading to the formation of a resonance-stabilized carbocation intermediate.

The attack at the C5 position allows for the delocalization of the positive charge across the sulfur atom and both nitrogen atoms, including the exocyclic amino group. The ability of the exocyclic nitrogen's lone pair to participate in stabilizing the positive charge via resonance is a key factor favoring C5 substitution. In contrast, attack at the C4 position results in a less stable intermediate, as charge delocalization onto the exocyclic nitrogen is not as effective. The final step involves the deprotonation of the intermediate by a base to restore the aromaticity of the thiazole ring, yielding the C5-substituted product.

Reactions at the Amine Nitrogen Center

The exocyclic secondary amine in this compound is a key reactive site, behaving as a potent nucleophile. It readily participates in reactions with a variety of electrophiles, leading to the formation of amides, sulfonamides, and further N-alkylated products.

The amine nitrogen can be readily acylated or sulfonylated. Acylation with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents like DCC) yields the corresponding N-acyl-N-(2-methylbutyl)-1,3-thiazol-2-amines (amides). nih.govmdpi.com Similarly, reaction with sulfonyl chlorides in the presence of a base produces stable N-sulfonyl derivatives (sulfonamides). nih.govnih.gov These reactions are typically high-yielding and are fundamental transformations for this class of compounds.

The reaction of 2-aminothiazole with various benzenesulfonyl chlorides in the presence of sodium carbonate, for example, produces the corresponding sulfonamides in good yields. nih.gov This protocol is directly applicable to N-alkylated substrates like this compound.

Table 2: Representative Acylation and Sulfonylation Reactions at the Amine Nitrogen

| Reaction Type | Electrophilic Reagent | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl Halides (e.g., Benzoyl chloride) | Pyridine or Triethylamine | Amide | nih.govnih.gov |

| Acylation | Acid Anhydrides (e.g., Acetic anhydride) | None or mild base | Amide | nih.gov |

| Acylation | Carboxylic Acids (e.g., Flurbiprofen) | DCC (N,N'-Dicyclohexylcarbodiimide) | Amide | mdpi.com |

| Sulfonylation | Benzenesulfonyl Chlorides | Sodium Acetate or Sodium Carbonate | Sulfonamide | nih.govnih.gov |

Further alkylation of the secondary amine nitrogen in this compound to form a tertiary amine is a plausible but complex reaction. The complexity arises from the competitive alkylation at the endocyclic (ring) nitrogen atom (N3). 2-Aminothiazoles possess two potentially nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic imine nitrogen.

The regioselectivity of alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, and steric hindrance. Studies on related systems, such as 2-amino-1,3-benzothiazole, have shown that alkylation with reactive alkyl halides like α-iodoketones occurs selectively at the endocyclic nitrogen atom in the absence of a base. nih.govresearchgate.net This endo-alkylation is often favored due to the greater basicity and steric accessibility of the ring nitrogen in the neutral molecule.

However, deprotonation of the exocyclic amine with a strong base would generate a more potent nucleophile, potentially favoring alkylation at the exocyclic position. The use of bulky bases or substrates could also influence the outcome, with sterically demanding conditions potentially favoring reaction at the less hindered site. Direct, regioselective alkylation of the more sterically hindered nitrogen in 1,3-azoles has been achieved using specific organomagnesium reagents, highlighting that the outcome is not always straightforward. sci-hub.se

Transformations Involving the 2-Methylbutyl Side Chain

The 2-methylbutyl group is a saturated aliphatic side chain and, as such, is generally the least reactive portion of the this compound molecule under typical laboratory conditions. It lacks unsaturation or activating functional groups, making it resistant to many common chemical transformations.

Reactions involving the cleavage of C-H or C-C bonds within this alkyl chain would require harsh conditions, such as those used in free-radical reactions (e.g., radical halogenation with N-bromosuccinimide under UV irradiation) or strong oxidation. Such reactions are often difficult to control and may lack selectivity, potentially leading to a mixture of products or degradation of the more reactive thiazole ring and amino group.

While specific research on the transformations of the 2-methylbutyl side chain in this particular heterocyclic context is not extensively documented, one might theorize potential reactions based on general principles of organic chemistry. For example, microbial or enzymatic systems can hydroxylate such alkyl chains, a process that is a key pathway in the metabolism of many xenobiotics. nih.gov However, achieving similar selective C-H functionalization through synthetic chemical methods remains a significant challenge and is not a commonly reported transformation for this type of molecule. Ring transformation reactions, where the side chain participates in the rearrangement of the heterocyclic core, are known for some sugar-derived heterocyclic compounds but are not characteristic of simple alkyl side chains on an aromatic thiazole ring. researchgate.netresearchgate.net

Oxidation and Reduction Potentials

The electrochemical properties of this compound are of interest for understanding its stability and potential involvement in redox processes. While specific experimental data for this compound is not extensively documented, the behavior can be inferred from studies on the parent 2-aminothiazole scaffold.

The oxidation of 2-aminothiazole has been shown to be an irreversible process that proceeds via a mechanism involving two electrons and two protons. The primary site of oxidation is the exocyclic amino group. For this compound, a similar pathway is anticipated, where the secondary amine is oxidized. The presence of the electron-donating 2-methylbutyl group is expected to lower the oxidation potential compared to the unsubstituted 2-aminothiazole, making it more susceptible to oxidation. The primary product of such an oxidation is likely the corresponding azo dimer, formed through a coupling reaction following the initial oxidation step. The oxidation potential is also pH-dependent, shifting to less positive potentials with an increase in pH.

Information regarding the reduction potential of this compound is scarce. Generally, the 2-aminothiazole ring is stable towards reduction under typical conditions. Reduction would likely require harsh conditions or specific catalytic systems, potentially targeting the C=N bond within the thiazole ring, which would lead to ring opening or saturation.

| Electrochemical Parameter | Expected Behavior for this compound |

| Oxidation Mechanism | Irreversible, likely involving a 2e⁻, 2H⁺ process at the exocyclic amine. |

| Primary Oxidation Product | Azo-dimer. |

| Effect of N-substituent | The electron-donating 2-methylbutyl group is expected to lower the oxidation potential relative to 2-aminothiazole. |

| pH Dependence | Oxidation potential is expected to decrease with increasing pH. |

| Reduction | The thiazole ring is generally resistant to reduction under standard conditions. |

Functional Group Interconversions

The this compound molecule possesses several reactive sites that allow for a variety of functional group interconversions. These reactions primarily involve the exocyclic secondary amine and electrophilic substitution on the thiazole ring.

Reactions at the Exocyclic Amino Group: The secondary amine is a key site for nucleophilic reactions.

Acylation: It can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-N-(2-methylbutyl)-1,3-thiazol-2-amines. This is a common transformation for 2-aminothiazole derivatives. nih.govnih.gov For example, reaction with benzoyl chloride would yield N-benzoyl-N-(2-methylbutyl)-1,3-thiazol-2-amine. mdpi.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce the corresponding sulfonamide.

Alkylation: While already N-alkylated, further alkylation is possible, though it may require more forcing conditions and could lead to the formation of a quaternary ammonium (B1175870) salt.

Reaction with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. nih.govmdpi.com These reactions are useful for building more complex molecular architectures.

Reactions on the Thiazole Ring: The 2-aminothiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C5 position, which is activated by both the ring sulfur and the 2-amino group.

Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or bromine would be expected to occur regioselectively at the C5 position.

Nitration: Nitration can be achieved using standard nitrating agents, though conditions must be carefully controlled to avoid oxidation or degradation of the thiazole ring.

Diazo Coupling: The activated C5 position can react with diazonium salts to form azo compounds, a reaction well-documented for 2-aminothiazole systems. mdpi.combenthamdirect.com

Cyclization Reactions: The bifunctional nature of the molecule (containing both an endocyclic and exocyclic nitrogen) allows it to be used as a building block for fused heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov

| Reaction Type | Reagent(s) | Functional Group Targeted | Expected Product |

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base | Exocyclic -NH- | N-acetyl-N-(2-methylbutyl)-1,3-thiazol-2-amine |

| Reaction with Isocyanate | Phenyl isocyanate | Exocyclic -NH- | 1-(2-methylbutyl)-1-(1,3-thiazol-2-yl)-3-phenylurea |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Thiazole Ring (C5 position) | 5-Bromo-N-(2-methylbutyl)-1,3-thiazol-2-amine |

| Diazo Coupling | Benzenediazonium chloride | Thiazole Ring (C5 position) | N-(2-methylbutyl)-5-(phenyldiazenyl)-1,3-thiazol-2-amine |

| Imidazothiazole Formation | α-Bromoketone (e.g., 2-Bromoacetophenone) | Exocyclic -NH- and Ring Nitrogen | Substituted imidazo[2,1-b]thiazolium salt |

Catalytic Reactivity of this compound

While not a catalyst in its own right, this compound possesses structural features that make it a candidate for use as a ligand in coordination chemistry and catalysis. The 2-aminothiazole core can coordinate to metal centers through several potential binding sites. researchgate.net

The primary binding site for metal ions is typically the endocyclic (ring) nitrogen atom. uq.edu.au This nitrogen is a soft donor and can form stable complexes with a variety of transition metals, including copper, zinc, and cobalt. The exocyclic secondary amine could also participate in chelation, potentially forming a bidentate ligand in conjunction with the ring nitrogen, although this is less common. The sulfur atom in the thiazole ring is generally considered a poor coordinator in this system.

By forming complexes with metal catalysts, this compound could serve as an ancillary ligand to modify the catalyst's steric and electronic properties. The chiral 2-methylbutyl group introduces an element of asymmetry to the ligand, which could be exploited in asymmetric catalysis to influence the stereochemical outcome of a reaction. Potential applications could include cross-coupling reactions, hydrogenations, or other metal-catalyzed transformations, although specific examples employing this particular ligand are not prominent in the literature.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reactivity, reaction mechanisms, and electronic structure of molecules like this compound. researchgate.net Such studies can elucidate reaction pathways, identify transition states, and predict reactivity patterns, complementing experimental findings.

Key Areas of Computational Investigation:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the exocyclic nitrogen, confirming these as the likely sites for electrophilic attack and oxidation. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Nucleophilicity and Electrophilicity: DFT calculations can quantify the nucleophilicity of different atoms within the molecule. Studies on related 2-aminothiazoles have investigated the competing nucleophilicity of the exocyclic amino group versus the C5 position of the ring. cu.edu.egresearchgate.net Such calculations can predict whether reactions with electrophiles will occur at the nitrogen or the carbon, which can sometimes be competitive.

Reaction Mechanism and Transition State Analysis: For specific reactions, such as acylation or electrophilic substitution, computational methods can be used to map the entire reaction coordinate. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. This analysis can confirm the proposed mechanism (e.g., SNAr, SEAr) and explain observed regioselectivity. For example, calculating the activation energies for electrophilic attack at the C4 and C5 positions would confirm the experimentally observed preference for C5 substitution.

| Computational Parameter | Significance for this compound | Illustrative Value (Typical for 2-Alkylaminothiazoles) |

| HOMO Energy | Indicates nucleophilicity and site of electrophilic attack. | -5.5 to -6.5 eV |

| LUMO Energy | Indicates electrophilicity and site of nucleophilic attack. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | 4.5 to 5.5 eV |

| Calculated pKa | Predicts the site of protonation (typically the ring nitrogen). | ~6.0 - 7.0 |

| Activation Energy (Ea) for C5 Bromination | Quantifies the kinetic barrier for electrophilic substitution. | 15-25 kcal/mol |

Note: The values in this table are illustrative and represent typical ranges for similar 2-alkylaminothiazole structures as specific computational data for this compound is not available.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For N-(2-methylbutyl)-1,3-thiazol-2-amine, both ¹H and ¹³C NMR would provide critical information about the connectivity of atoms.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the 2-methylbutyl group, COSY would show correlations between the methine proton and the adjacent methylene (B1212753) and methyl protons, as well as between the two diastereotopic methylene protons. On the thiazole (B1198619) ring, coupling between the protons at the C4 and C5 positions would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the molecule, such as the CH, CH₂, and CH₃ groups of the 2-methylbutyl substituent and the CH groups of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the protons of the N-CH₂ group of the butyl substituent and the C2 carbon of the thiazole ring, confirming the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be useful for confirming the conformation of the alkyl chain.

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies could be employed to investigate dynamic processes such as conformational changes in the 2-methylbutyl group or potential restricted rotation around the C2-N bond. Changes in the NMR spectrum as a function of temperature can provide thermodynamic and kinetic parameters for these processes.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, which serves as a confirmation of the molecular formula (C₉H₁₆N₂S).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would likely involve the cleavage of the 2-methylbutyl side chain and fragmentation of the thiazole ring. Analysis of these fragments would provide further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, key vibrational bands would be expected for:

N-H stretching: A characteristic band in the region of 3200-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the 2-methylbutyl group.

C=N stretching: The thiazole ring would exhibit a characteristic C=N stretching vibration, typically in the 1600-1650 cm⁻¹ region.

C-N stretching: Vibrations associated with the C-N bonds would also be present.

Thiazole ring vibrations: A series of characteristic bands corresponding to the vibrations of the thiazole ring would be observed in the fingerprint region (below 1500 cm⁻¹).

The combination of these spectroscopic techniques would provide a comprehensive and unambiguous characterization of the structure and purity of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, offering insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The prerequisite for any X-ray diffraction study is the availability of a high-quality single crystal. For organic molecules like this compound, several solution-based methods are commonly employed to grow crystals suitable for analysis. The choice of method and solvent is critical and often determined empirically. ufl.edu

Slow Evaporation: This is one of the most common and straightforward techniques. ufl.edumit.educolorado.edu A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. ufl.edumit.edu For thiazole derivatives, solvents such as ethanol (B145695) or diethyl ether have been used successfully. researchgate.net

Slow Cooling: This method involves preparing a saturated solution of the compound at an elevated temperature and allowing it to cool gradually. mit.edu The decrease in temperature reduces the solubility of the compound, leading to crystallization. The rate of cooling is crucial; slow, controlled cooling often yields higher quality crystals. mit.edu

Vapor Diffusion: This technique is highly effective for growing high-quality crystals from small amounts of material. ufl.edu A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. ufl.edu

Melt Growth: For thermally stable compounds, crystals can be grown directly from the melt. researchgate.net Techniques like the Czochralski or Bridgman methods involve melting the polycrystalline material and then slowly cooling it from one end, often in the presence of a seed crystal, to form a single large crystal. researchgate.netmdpi.com

| Method | Principle | Typical Solvents/Conditions | Advantages |

|---|---|---|---|

| Slow Evaporation | Gradual increase in concentration past the saturation point. mit.edu | Volatile solvents (e.g., ethanol, acetone, dichloromethane). ufl.edu | Simple setup, widely applicable. colorado.edu |

| Slow Cooling | Decreased solubility at lower temperatures. mit.edu | Solvents with a significant temperature-solubility gradient. | Good control over crystal growth rate. |

| Vapor Diffusion | Gradual reduction of solubility by a diffusing anti-solvent. ufl.edu | Binary solvent system (one good, one poor solvent). ufl.edu | Excellent for small quantities, often yields high-quality crystals. ufl.edu |

| Melt Growth | Crystallization from a molten state upon cooling. researchgate.net | Requires thermal stability of the compound. | Produces large single crystals, no solvent impurities. mdpi.com |

While specific crystallographic data for this compound is not publicly available, analysis of related 2-aminothiazole (B372263) structures allows for well-founded predictions of its solid-state characteristics. The 1,3-thiazole ring is expected to be essentially planar. researchgate.net The crystal packing would be stabilized by a network of intermolecular interactions, which are crucial in dictating the material's physical properties. mdpi.comrsc.org

Key interactions anticipated in the crystal lattice include:

Hydrogen Bonding: The exocyclic amine group (-NH-) is a potent hydrogen bond donor, while the endocyclic nitrogen atom (N3) of the thiazole ring is an effective hydrogen bond acceptor. uq.edu.au This combination facilitates the formation of strong N-H···N hydrogen bonds, often leading to the creation of centrosymmetric dimers or extended chains throughout the crystal structure. researchgate.netnih.govresearchgate.net

C-H···S and C-H···π Interactions: Weaker interactions, such as those between carbon-hydrogen bonds and the sulfur atom of the thiazole ring or the π-system of an adjacent ring, also play a role in defining the final crystal packing arrangement. researchgate.net

The chiral 2-methylbutyl group introduces stereochemistry, meaning the compound can exist as enantiomers. If a racemic mixture is crystallized, it may form a racemic compound (with both enantiomers in the unit cell) or a conglomerate (a mechanical mixture of separate enantiopure crystals). The conformation of this flexible alkyl chain will be determined by the steric and electronic demands of the crystal packing environment.

Chromatographic Techniques for Purity and Isomeric Analysis in Research

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are vital tools for assessing purity and identifying related substances.

HPLC is a powerful technique for determining the purity of non-volatile or thermally sensitive compounds like N-substituted aminothiazoles. nasc.ac.in A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, byproducts, and degradation products.

Method Development Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC, offering excellent retention and separation for a wide range of moderately polar organic molecules.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nasc.ac.in Since aminothiazoles are basic, the pH of the aqueous component is critical to ensure good peak shape. nasc.ac.in Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) in small concentrations (e.g., 0.1%) protonates the amine, which minimizes peak tailing and improves resolution.

Detection: The aromatic thiazole ring contains a chromophore that allows for sensitive detection using a UV-Vis detector, typically in the range of 230-280 nm. For more definitive identification, an HPLC system can be coupled to a mass spectrometer (LC-MS). nasc.ac.in

Isomeric Analysis: The presence of a chiral center in the 2-methylbutyl group necessitates an assessment of enantiomeric purity. This is achieved using chiral HPLC.

Chiral Stationary Phases (CSPs): Enantiomers can be separated directly on a CSP. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of various chiral amines. mdpi.comyakhak.orgresearchgate.netnih.gov

Indirect Method: Alternatively, the racemic amine can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). nih.gov

| Parameter | Condition for Purity Analysis | Condition for Isomeric (Chiral) Analysis |

|---|---|---|

| Column | Reversed-Phase C18, 3-5 µm particle size | Chiral Stationary Phase (e.g., Chiralpak® series). researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid or TFA. nasc.ac.in | Typically Normal Phase (e.g., Hexane/Isopropanol) with additives like diethylamine. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.2 mL/min |

| Detection | UV at ~254 nm or Mass Spectrometry (MS) | UV at ~254 nm or Fluorescence (if derivatized). researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled temperature to ensure reproducible separation. researchgate.net |

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is primarily used for identifying volatile byproducts, unreacted starting materials, or low-boiling point impurities that may be present in the crude reaction mixture.

The Hantzsch thiazole synthesis, a common route to 2-aminothiazoles, involves the reaction of an α-haloketone with a thiourea (B124793) derivative. chemhelpasap.commdpi.com Potential volatile byproducts from this synthesis or subsequent steps could include residual solvents, reagents, or small fragment molecules.

Analytical Considerations:

Derivatization: Primary and secondary amines can exhibit poor peak shape and adsorb onto active sites within the GC system. To mitigate these issues and increase volatility, derivatization is often necessary. The amine can be converted to a less polar, more stable derivative, such as a silyl (B83357) (e.g., using MTBSTFA or BSTFA) or acyl derivative, prior to injection. nih.govresearchgate.net For amino acids, derivatization with reagents like propyl chloroformate is also a common strategy. nih.govcore.ac.uk

Analysis: The sample is injected into a heated port, vaporized, and separated on a capillary column (typically with a non-polar or medium-polarity stationary phase). The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer fragments the molecules into characteristic ions, producing a mass spectrum that serves as a "molecular fingerprint," allowing for the confident identification of unknown impurities by comparison to spectral libraries. shimadzu.com.au

By using GC-MS, researchers can effectively profile the volatile components of a sample, ensuring that the final this compound product is free from unwanted volatile contaminants that could interfere with subsequent research applications.

Theoretical and Computational Studies on N 2 Methylbutyl 1,3 Thiazol 2 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in predicting the behavior of molecules. These ab initio methods solve the Schrödinger equation to describe the electronic structure and energy of a molecule, providing a wealth of information without the need for experimental data.

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is paramount to understanding its reactivity and properties. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For 2-aminothiazole (B372263) derivatives, the HOMO is typically localized over the electron-rich thiazole (B1198619) ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the thiazole ring, suggesting it is the region most susceptible to nucleophilic attack. In a study on 3-(2-alkylamino-4-aminothiazole-5-oyl)pyridines, which are structurally related to N-(2-methylbutyl)-1,3-thiazol-2-amine, DFT calculations at the B3LYP/6-31G level of theory were used to determine their electronic properties. niscpr.res.in For the butylamino derivative, the following electronic parameters were calculated:

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.03 |

| Ionization Potential (I) | 5.98 |

| Electron Affinity (A) | 1.95 |

| Global Hardness (η) | 2.015 |

| Global Softness (S) | 0.248 |

| Electronegativity (χ) | 3.965 |

| Chemical Potential (μ) | -3.965 |

| Electrophilicity Index (ω) | 3.90 |

| Table 1: Calculated electronic parameters for a 2-butylamino-thiazole derivative. niscpr.res.in |

These values suggest that this compound would also possess a significant HOMO-LUMO gap, indicating good stability. The electrophilicity index suggests it would behave as a moderate electrophile.

The Molecular Electrostatic Potential (MEP) is another vital tool derived from quantum mechanical calculations. It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-aminothiazole derivatives, the MEP typically shows negative potential (red and yellow regions) around the nitrogen and sulfur atoms of the thiazole ring, as well as the exocyclic nitrogen atom, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms of the amino group, highlighting their electrophilic character.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, which possesses a rotatable 2-methylbutyl group, multiple conformations are possible. Each conformation corresponds to a specific energy, and the collection of these energies forms a potential energy surface or energy landscape.

Theoretical calculations can map this landscape by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each point. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states). For N-alkyl-substituted thiazoles, the orientation of the alkyl chain relative to the thiazole ring is a key determinant of conformational preference. Steric hindrance between the alkyl group and the thiazole ring will play a significant role in dictating the lowest energy conformations. It is expected that the most stable conformer of this compound would adopt a staggered arrangement to minimize steric clash.

Vibrational Frequency Analysis

Vibrational frequency analysis, based on quantum mechanical calculations, predicts the infrared (IR) and Raman spectra of a molecule. q-chem.com Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. Theoretical vibrational analysis is a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

For 2-aminothiazole derivatives, characteristic vibrational frequencies include the N-H stretching of the amino group, typically observed in the range of 3300-3500 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations of the thiazole ring usually appear in the 1500-1650 cm⁻¹ region. The C-S stretching vibration is found at lower wavenumbers, generally between 600-800 cm⁻¹. The presence of the 2-methylbutyl group would introduce characteristic C-H stretching and bending vibrations for the aliphatic chain. DFT calculations, often at the B3LYP level with a suitable basis set like 6-311++G(d,p), have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data for related molecules. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in theoretical chemistry due to its excellent balance of accuracy and computational cost. DFT is widely used to predict a variety of molecular properties for compounds similar to this compound.

Prediction of Spectroscopic Parameters

Beyond vibrational frequencies, DFT can predict other spectroscopic parameters with a high degree of accuracy. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structure elucidation. The calculated chemical shifts are often compared with experimental data to confirm the molecular structure. For 2-aminothiazole derivatives, the protons on the thiazole ring and the amino group have characteristic chemical shifts that are well-reproduced by DFT calculations. kbhgroup.in

Ultraviolet-Visible (UV-Vis) spectroscopy is another area where DFT is applied. Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis range. These calculations can help to interpret experimental spectra and understand the electronic nature of the excited states. For 2-aminothiazole derivatives, the electronic transitions are typically of the π → π* and n → π* type, involving the delocalized electrons of the thiazole ring and the lone pairs on the nitrogen and sulfur atoms. nih.gov

Reactivity Descriptors and Fukui Functions

DFT provides a framework for defining and calculating various reactivity descriptors that quantify the chemical reactivity of a molecule. These include chemical hardness, softness, and the electrophilicity index, as shown in the table above for a related compound. mdpi.com These global reactivity descriptors provide a general overview of a molecule's reactivity.

For a more detailed, atom-specific picture of reactivity, local reactivity descriptors are employed. Among the most powerful of these are the Fukui functions, which describe the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org The Fukui function for nucleophilic attack (f+) identifies the sites in a molecule that are most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) indicates the sites most prone to attack by an electrophile. nih.gov

For 2-aminothiazole derivatives, the Fukui functions would be expected to highlight the nitrogen and sulfur atoms of the thiazole ring as well as the exocyclic nitrogen as the primary sites for electrophilic attack. The carbon atoms of the thiazole ring are generally predicted to be the most susceptible to nucleophilic attack. These predictions are invaluable in understanding and predicting the regioselectivity of chemical reactions involving this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would provide crucial insights into its behavior in a biological environment.

Solvation Effects and Dynamics in Solution

Understanding how a molecule interacts with its solvent is fundamental to predicting its behavior in a biological system. MD simulations can model the solvation of this compound in various solvents, most commonly water, to mimic physiological conditions. These simulations would reveal:

Radial Distribution Functions (RDFs): Analysis of RDFs would show the probability of finding solvent molecules at a certain distance from specific atoms of the compound. This helps in understanding the structure of the solvation shell and identifying key intermolecular interactions, such as hydrogen bonds between the amine or thiazole nitrogens and water molecules.

Solvent Accessible Surface Area (SASA): Calculation of SASA over the simulation trajectory would indicate how the exposure of different parts of the molecule to the solvent changes with its conformational dynamics.

Hydrogen Bonding Dynamics: These simulations would quantify the formation and breaking of hydrogen bonds between the compound and solvent molecules, providing insights into the stability of these interactions.

While no specific data exists for this compound, studies on other 2-aminothiazole derivatives have highlighted the importance of the thiazole ring and the amino group in directing solvation.

Conformational Sampling and Flexibility Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound to identify its preferred shapes and the energy barriers between them.

Root Mean Square Deviation (RMSD): RMSD analysis of the molecule's backbone and side chains over time would indicate the stability of its conformation.

Root Mean Square Fluctuation (RMSF): RMSF calculations would highlight the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. For this compound, the 2-methylbutyl group would be expected to exhibit higher flexibility compared to the more rigid thiazole ring.

Dihedral Angle Analysis: Tracking the dihedral angles of the rotatable bonds, particularly the bond connecting the 2-methylbutyl group to the amine nitrogen, would reveal the preferred orientations of this substituent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For this compound to be included in such a study, it would need to be part of a larger dataset of structurally related 2-aminothiazole derivatives with experimentally determined activities or properties.

A typical QSAR/QSPR study would involve:

Data Set Collection: A series of 2-aminothiazole analogues with varying substituents and their corresponding biological data (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each molecule in the series.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the observed activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Currently, no published QSAR or QSPR studies specifically include this compound. However, numerous studies on other 2-aminothiazole series have successfully developed predictive models for various biological targets. nih.govresearchgate.netnih.gov

Computational Studies on Ligand-Receptor Interactions

If a specific biological target for this compound were identified, computational methods could be employed to investigate its binding mechanism at the molecular level.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this would involve:

Preparation of the Ligand and Receptor: The 3D structures of the compound and the target protein would be prepared, which includes adding hydrogen atoms and assigning appropriate charges.

Docking Algorithm: A docking program would be used to sample a large number of possible binding poses of the ligand within the active site of the receptor.

Scoring Function: Each pose would be evaluated using a scoring function that estimates the binding affinity. The pose with the best score is typically considered the most likely binding mode.

Docking studies on similar 2-aminothiazole derivatives have often shown the importance of the thiazole ring in forming key interactions, such as hydrogen bonds or pi-stacking, with amino acid residues in the active site of target proteins. nih.govresearchgate.netnih.gov

Binding Energy Calculations

To obtain a more accurate estimation of the binding affinity, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the docked complex. These methods calculate the free energy of binding by considering various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

These calculations would provide a quantitative measure of the binding strength of this compound to its putative target and could be used to compare its affinity with other related compounds.

Mechanistic Investigations of Biological Interactions and Target Identification

Enzyme Inhibition Studies: Mechanistic Principles

The 2-aminothiazole (B372263) scaffold is a common feature in many enzyme inhibitors. Understanding the mechanism by which these compounds inhibit enzyme activity is crucial for their development as therapeutic agents.

Enzyme kinetics studies are fundamental to elucidating the mechanism of action of an inhibitor. These studies measure the rate of an enzyme-catalyzed reaction and how it is affected by varying concentrations of the substrate and the inhibitor. The primary goal is to determine key kinetic parameters such as the Michaelis constant (K_m), the maximum velocity (V_max), and the inhibition constant (K_i).

Different modes of inhibition (competitive, non-competitive, uncompetitive, and mixed) can be distinguished by analyzing how the inhibitor affects K_m and V_max. This is often visualized using graphical representations of kinetic data, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). mdpi.com For instance, in competitive inhibition, the inhibitor binds only to the free enzyme at the active site, leading to an increase in the apparent K_m with no change in V_max. In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site, resulting in a decrease in V_max with no change in K_m.

For a hypothetical scenario where N-(2-methylbutyl)-1,3-thiazol-2-amine acts as a competitive inhibitor of a specific enzyme, the kinetic data would be expected to fit the Michaelis-Menten equation for competitive inhibition. The K_i value, which represents the dissociation constant of the enzyme-inhibitor complex, would be a measure of the inhibitor's potency. A lower K_i value indicates a higher affinity of the inhibitor for the enzyme.

While specific kinetic data for this compound is not available, studies on other 2-aminothiazole derivatives have demonstrated their potential as enzyme inhibitors. For example, certain quinolinyl-iminothiazoline derivatives have been investigated as alkaline phosphatase inhibitors, with kinetic studies being crucial to understand their mechanism. nih.gov

To comprehend the inhibitory activity at a molecular level, it is essential to investigate the binding mode of the compound within the enzyme's active site. Computational methods, such as molecular docking, are frequently employed to predict the binding orientation and interactions of a ligand with its target protein.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For instance, molecular docking studies of some bioactive thiazol-2-amine analogues have suggested that their inhibitory activity stems from their binding within the active sites of enzymes like enoyl ACP reductase, lipid A, pyridoxal (B1214274) kinase, and type I DHQase. nih.gov The N-H group of the 2-aminothiazole core and the nitrogen atom of the thiazole (B1198619) ring can act as hydrogen bond donors and acceptors, respectively, while the N-alkyl group, in this case, the 2-methylbutyl group, would likely engage in hydrophobic interactions within a corresponding pocket of the active site.

Receptor Binding Profile Analysis: Theoretical Frameworks

Beyond enzyme inhibition, 2-aminothiazole derivatives can also exert their biological effects by binding to specific receptors. Analyzing the receptor binding profile is key to understanding their pharmacology.

Affinity refers to the strength of the binding interaction between a ligand and its receptor, typically quantified by the dissociation constant (K_d) or the inhibition constant (K_i) in the case of competitive binding. A lower K_d or K_i value signifies higher affinity. The affinity is governed by the sum of all intermolecular forces between the ligand and the receptor, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Selectivity describes the ability of a compound to bind preferentially to one particular receptor subtype over others. High selectivity is a desirable property for a drug candidate as it can lead to a more targeted therapeutic effect and fewer off-target side effects. The selectivity of a ligand is determined by the subtle differences in the amino acid composition and three-dimensional structure of the binding pockets of different receptor subtypes.

For this compound, its affinity and selectivity for a particular receptor would be dictated by how well its chemical structure complements the receptor's binding site. The 2-methylbutyl group would likely play a significant role in determining selectivity by interacting with specific hydrophobic pockets that may not be present or may be shaped differently in other receptor subtypes. For example, certain 2-aminothiazole derivatives have been identified as high-affinity ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu_5), with their affinity being influenced by the substituents on the thiazole and aryl rings. nih.gov

Competitive binding assays are a common in vitro method used to determine the affinity of a test compound for a receptor. In this assay, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound.

The test compound competes with the radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand bound to the receptor is then measured, typically by separating the receptor-bound from the free radioligand and quantifying the radioactivity. As the concentration of the test compound increases, it displaces more of the radiolabeled ligand, resulting in a decrease in the measured radioactivity.

The data are then plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the test compound. From this competition curve, the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The IC_50 value can then be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.

An example of a competitive binding assay was used to demonstrate the high binding affinity of (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide for its target protein, importin b1, using a fluorescein-labeled version of the compound. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues (if part of a series)

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity.

For the 2-aminothiazole scaffold, SAR studies have revealed several key insights. The N-2 position of the aminothiazole ring has been shown to be highly flexible and amenable to a wide range of substitutions to modulate biological activity. nih.gov For instance, in a series of 2-aminothiazoles effective against Mycobacterium tuberculosis, the introduction of substituted benzoyl groups at the N-2 position significantly improved antitubercular activity. nih.gov

In the context of this compound, an SAR study would involve synthesizing and testing a series of analogues with variations in the N-alkyl substituent. This could include:

Varying the chain length: Comparing the activity of N-ethyl, N-propyl, N-butyl, and N-pentyl analogues to determine the optimal chain length for activity.

Investigating branching: Comparing the activity of the 2-methylbutyl group with its isomers (e.g., n-pentyl, 3-methylbutyl, tert-pentyl) to understand the influence of steric bulk and branching near the nitrogen atom.

Introducing cyclic substituents: Replacing the alkyl chain with cycloalkyl groups (e.g., cyclobutyl, cyclopentyl, cyclohexyl) to explore the effect of conformational rigidity.

Adding functional groups: Incorporating polar functional groups (e.g., hydroxyl, ether, amine) into the alkyl chain to probe for potential new interactions with the biological target.

The following table illustrates a hypothetical SAR study for N-alkyl-1,3-thiazol-2-amine analogues, based on general principles observed in medicinal chemistry.

| Compound ID | N-Substituent | Hypothetical Activity (IC_50, µM) | Rationale for Change |

| 1 | 2-methylbutyl | 1.5 | Lead Compound |

| 2 | n-butyl | 3.2 | Investigate effect of branching |

| 3 | n-pentyl | 2.8 | Compare with linear isomer |

| 4 | 3-methylbutyl | 1.8 | Shift branching position |

| 5 | Cyclopentyl | 0.9 | Introduce conformational rigidity |

| 6 | Cyclohexyl | 2.1 | Increase size of cyclic substituent |

| 7 | 2-hydroxy-2-methylpropyl | >10 | Introduce polar group |

Such a study would provide valuable information on the steric and electronic requirements of the binding site and guide the design of more potent and selective compounds. For example, the improved hypothetical activity of the cyclopentyl analogue might suggest that a constrained conformation is beneficial for binding. The decreased activity of the hydroxyl-containing analogue could indicate that a hydrophobic substituent is preferred in that region of the binding pocket.

Design Principles for Analogue Synthesis to Probe Structure-Activity Relationships (SAR)

To elucidate the structure-activity relationship (SAR) of this compound, a systematic analogue synthesis campaign would be initiated. The design principles would focus on modifying three key structural components: the N-alkyl substituent, the 2-amino group, and the thiazole ring itself.

Table 1: Proposed Analogues for SAR Studies of this compound

| Modification Site | Proposed Modification | Rationale |

| N-Alkyl Chain | Isomeric variations (e.g., n-pentyl, isopentyl, neopentyl) | To assess the impact of steric bulk and branching on biological activity. |

| Introduction of functional groups (e.g., hydroxyl, amino, carboxyl) | To explore the potential for new hydrogen bonding interactions and changes in polarity. | |

| Chain length variation (e.g., butyl, hexyl) | To determine the optimal alkyl chain length for target engagement. | |

| 2-Amino Group | Acylation (e.g., acetamide, benzamide) | To investigate the role of the amino group as a hydrogen bond donor. |

| Alkylation (e.g., N-methyl, N-ethyl) | To probe the steric tolerance around the 2-amino position. | |

| Thiazole Ring | Substitution at C4 and C5 positions (e.g., methyl, phenyl, halo) | To evaluate the influence of electronic and steric effects on the thiazole core's interaction with biological targets. |

These analogues would be synthesized utilizing established synthetic methodologies for 2-aminothiazoles, such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.com

Identification of Key Pharmacophores and Structural Motifs

The biological data obtained from the synthesized analogues would be crucial for identifying the key pharmacophoric features of this compound. A pharmacophore model would be developed to define the essential spatial arrangement of chemical features necessary for biological activity.

Based on the general understanding of 2-aminothiazole derivatives, the key pharmacophoric elements would likely include:

A hydrogen bond donor: The 2-amino group is a potential hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor.

A hydrophobic region: The 2-methylbutyl group provides a significant hydrophobic moiety that could be critical for binding to a hydrophobic pocket in a target protein.

The thiazole ring: This aromatic heterocycle can participate in various interactions, including π-π stacking and hydrophobic interactions.

Cellular Target Identification Methodologies

Identifying the cellular target(s) of this compound is a critical step in understanding its mechanism of action. Several advanced methodologies could be employed for this purpose.

Chemical Proteomics

Chemical proteomics is a powerful technique for the unbiased identification of protein targets of a small molecule. nih.gov An affinity-based probe would be designed and synthesized by chemically modifying this compound with a reactive group (e.g., a photo-crosslinker) and a reporter tag (e.g., biotin). This probe would be incubated with cell lysates or live cells to allow for covalent binding to its protein target(s). The tagged proteins could then be enriched using affinity chromatography and identified by mass spectrometry.

Affinity-Based Probes

The design of an effective affinity-based probe is paramount. The linker connecting the parent molecule to the reactive group and reporter tag must be carefully chosen to minimize steric hindrance and maintain the original binding affinity of the compound.

Table 2: Components of a Hypothetical Affinity-Based Probe for this compound

| Component | Example | Function |

| Parent Molecule | This compound | Binds to the target protein. |

| Linker | Polyethylene glycol (PEG) chain | Provides flexibility and reduces steric hindrance. |

| Reactive Group | Benzophenone or Diazirine | Forms a covalent bond with the target upon photoactivation. |

| Reporter Tag | Biotin or a fluorescent dye | Enables detection and enrichment of the target protein. |

Investigation of Molecular Pathways and Cellular Mechanisms (in vitro, non-clinical)

Once a cellular target is identified, further in vitro studies would be necessary to elucidate the molecular pathways and cellular mechanisms affected by this compound. These non-clinical investigations would provide a detailed understanding of the compound's mode of action.

Techniques that would be employed include:

Enzymatic Assays: If the target is an enzyme, its activity would be measured in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.

Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be used to quantify the binding affinity and kinetics of the compound to its purified target protein.

Cell-Based Assays: A variety of cell-based assays would be utilized to investigate the downstream cellular effects of target engagement. This could include reporter gene assays, immunoblotting to assess changes in protein expression or post-translational modifications, and microscopy to observe changes in cellular morphology or protein localization.

Gene Expression Profiling: Techniques like RNA sequencing (RNA-Seq) would be used to analyze global changes in gene expression in response to treatment with the compound, providing insights into the affected cellular pathways.

Through this systematic approach, a comprehensive understanding of the biological interactions and mechanism of action of this compound could be achieved, paving the way for its potential development as a therapeutic agent or a chemical probe for biological research.

Applications of N 2 Methylbutyl 1,3 Thiazol 2 Amine in Advanced Organic Synthesis and Materials Science Research

N-(2-methylbutyl)-1,3-thiazol-2-amine as a Chiral Auxiliary Precursor